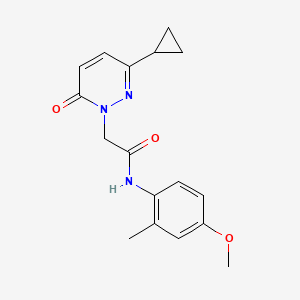
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.
- Pyridazinone core : This heterocyclic structure is known for various biological activities.
- Methoxy and methyl substituents : These groups can influence the compound's pharmacological properties.
The molecular formula is C15H17N5O2 with a molecular weight of approximately 299.334 g/mol.
Anticancer Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain pyridazinone derivatives can induce apoptosis in cancer cells through mechanisms involving:
- Caspase activation : Increased caspase-3 activity has been observed in treated cells, indicating apoptosis induction.
- Mitochondrial membrane potential (MMP) : A decrease in MMP is linked to apoptotic processes, with significant reductions noted in treated cell lines such as PC-3 and A549 .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 5.96 | PC-3 |
| Compound B | 7.90 | A549 |
| Compound C | 7.71 | K-562 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis or other cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death .
Case Studies and Research Findings
Several case studies have explored the effects of this compound and its analogs:
- Study on Apoptosis Induction : A study demonstrated that treatment with related pyridazinone compounds resulted in significant caspase activation and reduced Bcl-2 expression, both markers of apoptosis .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria using the dilution method, showing promising results that warrant further exploration.
属性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-9-13(23-2)5-6-14(11)18-16(21)10-20-17(22)8-7-15(19-20)12-3-4-12/h5-9,12H,3-4,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIWGBSRTNMIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













